Lipophilicity (LogP): Butadiazamide vs. Tolbutamide, Chlorpropamide, Glybuzole, and Glibenclamide
Butadiazamide exhibits a calculated LogP of 4.49, which is substantially higher than the first-generation sulfonylureas tolbutamide (LogP 2.34) and chlorpropamide (LogP 1.8), and also exceeds its closest thiadiazole analog Glybuzole (LogP 2.52) . The second-generation agent glibenclamide, by contrast, has a LogP of 5.19, placing Butadiazamide in an intermediate lipophilicity window between first- and second-generation sulfonylureas . The LogP difference of +2.15 relative to tolbutamide corresponds to approximately 140-fold greater partitioning into octanol, while the +1.97 difference versus Glybuzole represents roughly 90-fold higher lipophilicity .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.49 (Butadiazamide, CAS 7007-88-7) |
| Comparator Or Baseline | Tolbutamide LogP = 2.34; Chlorpropamide LogP = 1.8; Glybuzole LogP = 2.52; Glibenclamide LogP = 5.19 |
| Quantified Difference | ΔLogP = +2.15 vs. tolbutamide; +2.69 vs. chlorpropamide; +1.97 vs. Glybuzole; −0.70 vs. glibenclamide |
| Conditions | Calculated LogP values from ChemSrc, DrugBank, and Sielc databases; not derived from a single head-to-head experimental determination |
Why This Matters
Higher lipophilicity predicts greater membrane permeability but also lower aqueous solubility, directly impacting formulation strategy (e.g., need for solubilizing excipients vs. simple aqueous buffer), in vitro assay design (DMSO concentration limits, non-specific binding to plasticware), and in vivo tissue distribution profiles compared with more hydrophilic first-generation alternatives.
